molecular formula C12H13ClN2O2 B3122045 Ethyl 3-(2-chlorobenzimidazol-1-yl)propanoate CAS No. 299418-50-1

Ethyl 3-(2-chlorobenzimidazol-1-yl)propanoate

Cat. No.: B3122045
CAS No.: 299418-50-1
M. Wt: 252.69 g/mol
InChI Key: PKJVCRSXEHREDB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorobenzimidazol-1-yl)propanoate is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a chlorine atom at the 2-position and an ethyl ester group at the 3-position of the propanoate chain. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

Ethyl 3-(2-chlorobenzimidazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block for various organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chlorobenzimidazol-1-yl)propanoate is not specified in the search results. The mechanism of action would depend on the specific biological or chemical system in which this compound is used.

Safety and Hazards

The safety data sheet for Ethyl 3-(2-chlorobenzimidazol-1-yl)propanoate was not found in the search results. Therefore, the specific hazards associated with this compound are not known . It’s always recommended to handle chemical compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorobenzimidazol-1-yl)propanoate typically involves the reaction of 2-chlorobenzimidazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The product is then purified using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorobenzimidazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the benzimidazole ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzimidazole derivatives.

Comparison with Similar Compounds

Ethyl 3-(2-chlorobenzimidazol-1-yl)propanoate can be compared with other benzimidazole derivatives, such as:

    Ethyl 3-(1H-benzimidazol-2-yl)propanoate: Lacks the chlorine substituent, which may affect its biological activity and binding properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.

    2-Chlorobenzimidazole: The parent compound without the propanoate chain, which may have different biological and chemical properties.

This compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(2-chlorobenzimidazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-2-17-11(16)7-8-15-10-6-4-3-5-9(10)14-12(15)13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJVCRSXEHREDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C2=CC=CC=C2N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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